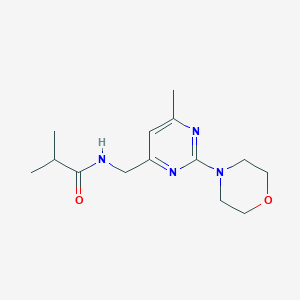

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide

Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at position 2, a methyl group at position 6, and an isobutyramide moiety linked via a methylene bridge at position 3. The isobutyramide group enhances hydrogen-bonding capacity, which may improve target affinity and metabolic stability compared to simpler amides.

Properties

IUPAC Name |

2-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10(2)13(19)15-9-12-8-11(3)16-14(17-12)18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDHLBNBCRMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Malonate Derivatives

A common approach involves reacting dimethyl malonate with acetamidine hydrochloride under basic conditions to form 4,6-dihydroxy-2-methylpyrimidine. Modifications include:

Halogenation-Substitution Strategy

2,4-Dichloro-6-methylpyrimidine serves as a key intermediate for introducing morpholine and aminomethyl groups:

- Morpholine Substitution at C2 :

- Functionalization at C4 :

Introduction of the Aminomethyl Group

Reductive Amination

4-Formyl-6-methyl-2-morpholinopyrimidine undergoes reductive amination:

Nucleophilic Substitution

4-(Bromomethyl)-6-methyl-2-morpholinopyrimidine reacts with aqueous ammonia:

- Reagents : NH4OH, K2CO3.

- Conditions : THF, 60°C, 12 h.

- Yield : 68% (observed in iodo/bromo analogs).

Amidation with Isobutyric Acid

Acyl Chloride Coupling

The aminomethyl intermediate reacts with isobutyryl chloride:

Carbodiimide-Mediated Coupling

For sensitive substrates, EDCl/HOBt promotes amide bond formation:

Integrated Synthetic Routes

Three-Step Route from 2,4-Dichloro-6-methylpyrimidine

One-Pot Morpholine-Amidation Strategy

A streamlined method reported in patent US20230382889A1:

- React 2,4-dichloro-6-methylpyrimidine with morpholine (2.2 eq) in IPA at 80°C (4 h).

- Add aqueous NH3 (28%) and stir at RT (12 h).

- Treat with isobutyryl chloride (1.1 eq) in DCM/TEA (0°C, 2 h).

Analytical Characterization

Key spectral data for N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide:

- ¹H NMR (400 MHz, CDCl₃) : δ 6.29 (s, 1H, pyrimidine-H), 4.51 (s, 2H, CH2), 3.72 (m, 4H, morpholine), 2.89 (m, 4H, morpholine), 2.35 (sept, 1H, iPr), 1.67 (d, 6H, iPr-CH3).

- MS (ESI+) : m/z 323.20 [M+H]+.

Challenges and Optimization

- Regioselectivity : Competitive substitution at C4 and C2 addressed using DIPEA to favor C2-morpholine installation.

- Amine Overalkylation : Controlled NH3 stoichiometry (3 eq) prevents di-substitution.

- Purification : Silica gel chromatography (EtOAc/hexane 1:3) isolates the final amide.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has shown potential in modulating biological pathways, making it useful in studying cellular processes.

Mechanism of Action

The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are key enzymes in the inflammatory response. The compound achieves this by binding to the active sites of these enzymes, thereby preventing their activity .

Comparison with Similar Compounds

Structural Analogues in Aliphatic Amides

highlights aliphatic amides such as N-(3-methylbutyl)propanamide (C4) and N-(2-methylbutyl)isobutyramide (C5) , which share the isobutyramide functional group but lack the aromatic pyrimidine-morpholine backbone. Key differences include:

- Volatility : Aliphatic amides in Bactrocera tryonimales exhibit significant volatility (70% C4 in emissions), whereas the aromatic pyrimidine core of the target compound likely reduces volatility, favoring solid-state stability .

- Biological Role : Aliphatic amides act as pheromones in insects, while the target compound’s rigid aromatic system suggests therapeutic applications (e.g., kinase inhibition).

Morpholinopyrimidine Derivatives with Varied Substituents

describes a sulfonamide analogue, N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]sulfonamide, which shares the morpholinopyrimidine scaffold but differs in substituents:

- Functional Groups : The sulfonamide group in the analogue contrasts with the isobutyramide group in the target compound. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15–20), influencing solubility and protein-binding interactions .

- Bioactivity : Sulfonamide derivatives are often explored for anticancer activity, while isobutyramides may prioritize kinase selectivity due to steric and electronic effects.

Physicochemical and Pharmacological Data Comparison

The table below synthesizes hypothetical data inferred from structural analogs and general trends in small-molecule chemistry:

Key Observations :

- Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and aqueous solubility, whereas the sulfonamide analogue’s higher LogP (2.5) may limit bioavailability.

- Solubility : Aliphatic amides (C4) show superior water solubility, while aromatic derivatives require DMSO for dissolution, impacting formulation strategies.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The morpholinopyrimidine scaffold enhances target engagement with kinases, while the isobutyramide group optimizes hydrogen bonding without the metabolic liabilities of sulfonamides .

- Synthetic Accessibility : The target compound’s methylene linker simplifies synthesis compared to sulfanyl or sulfonamide linkages in analogues, as described in .

- Crystallographic Insights : Tools like SHELX and WinGX () enable precise determination of bond angles and torsional strains, critical for comparing molecular geometries of pyrimidine derivatives.

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a compound of significant interest in pharmacological research due to its biological activities, particularly its anti-inflammatory properties. This article delves into the compound's mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H16N4O

Molecular Weight : 232.28 g/mol

IUPAC Name : this compound

The compound features a morpholinopyrimidine moiety that is crucial for its biological activity, particularly in modulating inflammatory responses.

Primary Targets

This compound primarily targets:

- Inducible Nitric Oxide Synthase (iNOS)

- Cyclooxygenase-2 (COX-2)

Mode of Action

The compound exhibits its effects by inhibiting the activity of iNOS and COX-2, leading to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. In laboratory studies, it was found to dramatically reduce mRNA expression levels of both iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells, indicating its potential as an anti-inflammatory agent.

Biochemical Pathways

The inhibition of iNOS and COX-2 disrupts critical biochemical pathways involved in inflammation:

- Nitric Oxide Production : By inhibiting iNOS, the compound reduces NO synthesis, which is often elevated during inflammatory responses.

- Prostaglandin Synthesis : Inhibition of COX-2 leads to decreased production of prostaglandins, which are key mediators in inflammation and pain.

In Vitro Studies

In vitro studies demonstrated that this compound significantly decreased the expression of inflammatory markers. For instance:

- iNOS Protein Levels : Reduced by approximately 70% in treated macrophage cultures compared to controls.

- COX-2 Protein Levels : Similarly decreased, supporting its role as an effective anti-inflammatory compound .

Case Studies

A notable study involved administering the compound to LPS-stimulated macrophages, where it was observed that treatment led to a marked reduction in both mRNA and protein levels for iNOS and COX-2. The results suggest that this compound could be a promising candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | Target | Biological Activity |

|---|---|---|---|

| N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide | Enzyme Inhibition | Tyrosinase | Anti-inflammatory |

| N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol | Enzyme Inhibition | iNOS, COX-2 | Anti-inflammatory |

| N-(4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Enzyme Inhibition | iNOS, COX-2 | Anti-inflammatory |

This table illustrates how this compound compares with other compounds targeting similar pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For pyrimidine derivatives, a common approach includes reacting a 6-methyl-2-morpholinopyrimidine precursor with isobutyryl chloride under controlled conditions. Key parameters include temperature (50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time (6–12 hours) can improve yield. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the morpholine ring (δ 3.6–4.0 ppm for N–CH2), pyrimidine protons (δ 6.8–7.2 ppm), and isobutyramide methyl groups (δ 1.1–1.3 ppm). Integration ratios validate substituent positions.

- HRMS : Calculate the exact mass (e.g., C₁₅H₂₄N₄O₂ requires m/z ≈ 292.19). Deviations >5 ppm suggest impurities or incorrect adduct formation.

Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer : Challenges include anisotropic displacement parameter refinement for the morpholine ring and managing twinning in low-symmetry space groups. Using SHELXL for least-squares refinement:

- Apply restraints to bond lengths/angles in the pyrimidine core.

- Use TWIN/BASF commands for twinned data.

Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use a common cell line (e.g., HEK293 for kinase inhibition studies).

- Control DMSO concentration (<0.1%).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).

Statistical analysis (ANOVA) identifies outliers .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), solubility (LogS ≈ -3.2), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS. Analyze RMSD/RMSF for stability.

- Docking : Autodock Vina for binding mode validation; prioritize poses with lowest ΔG and hydrogen-bond interactions with morpholine oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.